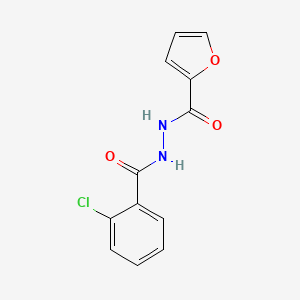

N'-(2-chlorobenzoyl)furan-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVDAHLLKPNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330987 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304878-77-1 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chlorobenzoyl Furan 2 Carbohydrazide and Its Analogues

General Synthetic Routes to Acyl Hydrazides

Acyl hydrazides are a class of organic compounds characterized by the presence of a hydrazine (B178648) moiety attached to a carbonyl group. Their synthesis is a well-established area of organic chemistry, with several reliable methods available.

Condensation Reactions with Hydrazine Hydrate (B1144303)

A prevalent and straightforward method for the synthesis of acyl hydrazides involves the condensation reaction of carboxylic acid derivatives with hydrazine hydrate. This approach is widely utilized for its efficiency and the ready availability of starting materials. The reaction typically proceeds by nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.

One common pathway begins with the esterification of a carboxylic acid, followed by treatment with hydrazine hydrate. For instance, furan-2-carboxylic acid can be converted to its corresponding ethyl ester, which is then refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield furan-2-carbohydrazide (B108491). researchgate.netijpcbs.com Similarly, naphtho[2,1-b]furan-2-carboxylate can be reacted with hydrazine hydrate in the presence of an acid catalyst to produce naphtho[2,1-b]furan-2-carbohydrazide (B1303883). ijpcbs.com

The general scheme for this reaction is as follows:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

This method is advantageous due to its often high yields and the relatively mild reaction conditions required.

Utilization of Carboxylic Acid Chlorides and Esters

Carboxylic acid chlorides and esters are highly reactive electrophiles and are therefore excellent starting materials for the synthesis of acyl hydrazides. The high reactivity of acyl chlorides, in particular, allows for rapid reactions with hydrazine hydrate, often at room temperature.

For example, 5-fluorophenyl-2-furoyl chloride can be reacted with a substituted benzoylhydrazide in anhydrous dichloromethane (B109758) to form diacylhydrazine derivatives. researchgate.net The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acyl chloride, leading to the formation of the acyl hydrazide and hydrochloric acid as a byproduct. A base is often added to neutralize the acid formed.

Esters, while less reactive than acyl chlorides, are also commonly used. The synthesis of furan-2-carbohydrazide can be achieved by reacting ethyl furan-2-carboxylate (B1237412) with hydrazine hydrate. nih.gov This reaction typically requires heating to proceed at a reasonable rate.

Specific Synthesis of N'-(2-chlorobenzoyl)furan-2-carbohydrazide

The synthesis of the target compound, this compound, can be achieved by a two-step process. First, furan-2-carbohydrazide is prepared. This can be accomplished by the reaction of ethyl furan-2-carboxylate with hydrazine hydrate, as previously described.

In the second step, furan-2-carbohydrazide is acylated with 2-chlorobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as dichloromethane or dioxane, and may be performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid that is formed as a byproduct.

A plausible synthetic route is outlined below:

Step 1: Synthesis of Furan-2-carbohydrazide Furan-2-carboxylic acid is first converted to its ethyl ester, ethyl furan-2-carboxylate. This ester is then refluxed with hydrazine hydrate in ethanol to yield furan-2-carbohydrazide.

Step 2: Synthesis of this compound Furan-2-carbohydrazide is dissolved in a suitable solvent, and 2-chlorobenzoyl chloride is added, often in the presence of a base. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The product, this compound, can then be isolated and purified by standard techniques such as recrystallization or column chromatography.

Diversity-Oriented Synthesis of Furan-2-Carbohydrazide Derivatives

Diversity-oriented synthesis is a powerful strategy for generating libraries of structurally diverse compounds for biological screening. In the context of furan-2-carbohydrazide derivatives, this approach allows for the systematic introduction of various substituents on both the furan (B31954) and benzoyl rings, leading to a wide range of analogs. nih.gov

Introduction of Substituents on the Furan Ring

One approach involves starting with a pre-substituted furan-2-carboxylic acid. For example, 5-nitrofuran-2-carboxylic acid can be used as a starting material. nih.gov This acid can be converted to its corresponding acyl chloride and then reacted with a hydrazine derivative to introduce the desired side chain.

Another strategy is the direct functionalization of the furan ring in a pre-formed furan-2-carbohydrazide derivative. However, this can be challenging due to the potential for competing reactions at other sites in the molecule.

A study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives explored the replacement of the 2,5-position substituted furan ring with other heterocyclic systems, indicating that modifications to the core furan structure are of interest for structure-activity relationship studies. nih.gov

| Starting Material | Reagents | Product | Reference |

| 5-Nitro-2-furoic acid | Thionyl chloride, then hydrazine | 5-Nitro-furan-2-carbohydrazide | nih.gov |

| 5-Bromofuran-2-carbaldehyde | Aryl boronic acid (Suzuki coupling), then thiosemicarbazide | 2-((5-Aryl-furan-2-yl)methylene)hydrazine-1-carbothioamide | nih.gov |

Introduction of Substituents on the Benzoyl Ring

The introduction of substituents on the benzoyl ring is a common strategy to modulate the properties of N'-benzoyl-furan-2-carbohydrazide derivatives. This is typically achieved by using a variety of substituted benzoic acids or their corresponding acyl chlorides in the final acylation step.

A diversity-oriented synthesis of furan-2-carboxamides reported the preparation of a series of N-acylcarbohydrazides by coupling furan-2-carbohydrazide with a range of activated benzoic acids. nih.gov This allowed for the introduction of various substituents on the phenyl ring, including methyl, methoxy (B1213986), and halogen atoms. nih.gov The study found that substitutions on the phenyl ring are a crucial feature for the biological activity of these compounds. nih.gov

For instance, to synthesize derivatives with different substituents, one would react furan-2-carbohydrazide with the appropriate substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride, 4-methoxybenzoyl chloride, 2,4-dichlorobenzoyl chloride) under the conditions described in section 2.2.

| Furan-2-carbohydrazide | Substituted Benzoyl Chloride | Product | Reference |

| Furan-2-carbohydrazide | 4-Methylbenzoyl chloride | N'-(4-Methylbenzoyl)furan-2-carbohydrazide | nih.gov |

| Furan-2-carbohydrazide | 4-Methoxybenzoyl chloride | N'-(4-Methoxybenzoyl)furan-2-carbohydrazide | nih.gov |

| Furan-2-carbohydrazide | 4-Chlorobenzoyl chloride | N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | nih.gov |

| Furan-2-carbohydrazide | 4-Fluorobenzoyl chloride | N'-(4-Fluorobenzoyl)furan-2-carbohydrazide | vjol.info.vn |

Optimization of Reaction Conditions

Optimizing reaction conditions is paramount for maximizing yield, minimizing reaction time, and reducing the formation of byproducts. For the synthesis of this compound and its derivatives, both conventional heating and microwave-assisted methods have been explored.

Conventional Heating Methods

Conventional heating, typically using reflux, remains a standard and widely accessible method for synthesizing hydrazides and their derivatives. The synthesis of N-acylhydrazones, the direct precursors to compounds like this compound, is often achieved by the condensation of an acylhydrazide with an aldehyde under reflux conditions. scielo.br

The formation of hydrazides themselves often involves heating the corresponding ester with hydrazine hydrate. For example, naphtho[2,1-b]furan-2-carbohydrazide is prepared by refluxing ethyl naphtho-[2,1-b]furan-2-carboxylate with hydrazine hydrate in ethanol for several hours. nih.gov Similarly, N-acylhydrazine prepared from mefenamic acid involves heating the corresponding ester with hydrazine hydrate at 95-100 ºC for 12 hours. scielo.br Optimization of these conditions can involve adjusting the solvent, temperature, and reaction time. Studies have shown that reaction times can sometimes be significantly reduced from 20 hours to as little as 4 hours without compromising conversion or selectivity by carefully choosing the solvent and oxidant concentrations. scielo.br The use of a catalyst, such as a few drops of acetic acid or hydrochloric acid, is also a common strategy to accelerate the condensation reaction. nih.gov

Below is a table summarizing typical conditions for conventional heating synthesis.

| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Ester + Hydrazine Hydrate | Ethanol | None | Reflux | 12 | scielo.br |

| Ester + Hydrazine Hydrate | Ethanol | Conc. HCl (catalytic) | Reflux | 2 | nih.gov |

| Hydrazide + Aldehyde | Dioxane | Acetic Acid | Reflux | 24 | nih.gov |

| Methyl p-coumarate + Oxidant | Acetonitrile | Ag₂O | Reflux | 4 | scielo.br |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of N-acylhydrazones and related heterocyclic compounds, this technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with easier purification. nih.govmdpi.com

The synthesis of N-acylhydrazones has been successfully achieved by irradiating a mixture of an acylhydrazide and an aldehyde under microwave conditions. scielo.brresearchgate.net Notably, these reactions can often be performed in the absence of any solvent or catalyst, which aligns with the principles of green chemistry. scielo.brresearchgate.net For example, a variety of N-acylhydrazones were synthesized from benzo, salicyloyl, and isonicotinic hydrazides under microwave irradiation within 2.5 to 10 minutes in high yields without solvents or catalysts. researchgate.net This method proves to be more practical and avoids environmentally harmful organic solvents and prolonged heating. scielo.br

Microwave assistance is not limited to hydrazone formation; it is also employed in the synthesis of the heterocyclic scaffolds derived from them, such as 1,2,4-triazoles. nih.govacs.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The table below compares conventional and microwave-assisted synthesis for similar reactions.

| Reaction Type | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazone Synthesis | Conventional | Ethanol, Reflux | Hours | Moderate-Good | researchgate.net |

| Microwave | Solvent-free, Catalyst-free | 2.5-10 min | High | researchgate.net | |

| 1-aroyl-2-ylidene hydrazine Synthesis | Conventional | Reflux | 12 h | Good | scielo.br |

| Microwave | Solvent-free | Short | Good | scielo.br |

Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green approaches can be implemented.

A key focus is the reduction or elimination of volatile and hazardous organic solvents. iris-biotech.demdpi.com Microwave-assisted synthesis, as discussed, often allows for solvent-free reactions, significantly improving the environmental footprint of the process. scielo.brresearchgate.net Other techniques include performing reactions in aqueous media or using grinding techniques (mechanochemistry), which can lead to high yields with minimal solvent use. mdpi.comorientjchem.org For instance, the synthesis of aromatic hydrazone derivatives has been achieved using acetic acid as a greener alternative to concentrated sulfuric acid. orientjchem.org

Solid-phase synthesis offers another avenue for greener chemistry by simplifying purification and reducing solvent consumption. iris-biotech.deresearchgate.net In this method, reactants are attached to a polymer support, and excess reagents and byproducts are simply washed away before the final product is cleaved from the support. researchgate.net This approach can minimize the use of solvents like DMF and DCM. iris-biotech.deiris-biotech.de

Furthermore, developing synthetic protocols that avoid the need for purification techniques like column chromatography is a significant green advantage. nih.gov One study reported a method where the crude product was purified by simple trituration, providing the pure compound and avoiding the large volumes of organic solvents typically used in chromatography. nih.gov The use of catalysts that are efficient and can be used in small quantities also contributes to a greener synthesis.

Structural Elucidation and Physicochemical Characterization

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of N'-(2-chlorobenzoyl)furan-2-carbohydrazide, providing irrefutable evidence of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

In the ¹H-NMR spectrum of carbohydrazide (B1668358) derivatives bearing a furan (B31954) moiety, signals are observed in distinct regions corresponding to the different types of protons. For closely related N'-substituted benzoyl-furan-2-carbohydrazides, the two amide (NH) protons typically appear as downfield singlets in the range of δ 10.15–10.90 ppm. The aromatic protons of the furan and benzene (B151609) rings are expected to resonate as multiplets in the region of δ 7.00–8.41 ppm. peerj.com

For instance, in the spectrum of the related compound N′-(2-Amino-5-nitrobenzoyl)furan-2-carbohydrazide, the two NH protons are observed as singlets at δ 10.64 and δ 10.41 ppm. nih.gov The furan ring protons appear at δ 7.94 (s, 1H), 7.27 (d, J = 3.5 Hz, 1H), and 6.69 (s, 1H) ppm. nih.gov For this compound, one would anticipate a complex multiplet pattern for the four protons on the 2-chlorobenzoyl ring and three distinct signals for the protons on the furan-2-carbohydrazide (B108491) moiety.

Table 1: Expected ¹H-NMR Chemical Shifts (δ) for this compound based on Analogous Compounds Data is extrapolated from similar structures; specific experimental values for the title compound are not available in the cited literature.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (NH-CO) | ~10.5 - 11.0 | Singlet |

| Amide (NH-N) | ~10.0 - 10.5 | Singlet |

| Aromatic (Benzoyl) | ~7.3 - 7.8 | Multiplet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl (C=O) carbons of the hydrazide structure are typically the most deshielded, appearing at the downfield end of the spectrum. In N′-(2-Amino-5-nitrobenzoyl)furan-2-carbohydrazide, the amide carbonyl carbon resonates at δ 166.8 ppm. nih.gov The carbons of the furan ring are expected between δ 110-150 ppm, and the carbons of the chlorobenzoyl ring would also appear in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic shift.

Table 2: Expected ¹³C-NMR Chemical Shifts (δ) for this compound based on Analogous Compounds Data is extrapolated from similar structures; specific experimental values for the title compound are not available in the cited literature.

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~160 - 168 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C (Benzoyl) | ~125 - 135 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectra of N'-benzoyl carbohydrazides, characteristic absorption bands confirm the presence of key functional groups. For a series of related furan-containing carbohydrazides, strong, sharp bands observed from 1633 to 1697 cm⁻¹ were attributed to the C=O stretching of the amide and carbohydrazide groups. peerj.com The N-H stretching vibrations are expected to appear as one or two bands in the region of 3100–3400 cm⁻¹, while aromatic C-H stretching is typically observed between 3000 and 3100 cm⁻¹. peerj.com

Table 3: Characteristic IR Absorption Frequencies for this compound Data is based on general values for analogous compound classes.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | ~3100 - 3400 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Carbonyl | C=O stretch | ~1630 - 1700 |

| Aromatic C=C | C=C stretch | ~1450 - 1600 |

| C-N | C-N stretch | ~1200 - 1350 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound, which provides strong evidence for its identity. The molecular formula for this compound is C₁₂H₉ClN₂O₃, corresponding to a molecular weight of approximately 264.67 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, definitively confirming its chemical formula. For example, the related compound N′-(2-Amino-5-nitrobenzoyl)furan-2-carbohydrazide (formula C₁₂H₁₁N₄O₅⁺) had a calculated m/z of 291.0724 for its [M+H]⁺ ion, with the found value being 291.0729, confirming its composition. nih.gov A similar analysis for this compound would be expected to yield a mass that precisely matches its C₁₂H₉ClN₂O₃ formula.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan-2-carbohydrazide |

| 2-chlorobenzoyl chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption data for this compound was found in the searched literature. In related carbohydrazide compounds, electronic transitions typically observed include π → π* and n → π* transitions originating from the aromatic rings, carbonyl groups, and imine bonds. The exact absorption maxima (λmax) and molar absorptivity coefficients for the title compound remain to be determined experimentally.

X-ray Crystallography for Solid-State Structure

A crystallographic information file (CIF) or detailed structural analysis for this compound has not been deposited in the surveyed crystallographic databases. Consequently, a detailed discussion of its solid-state structure is not possible.

No data is available on the crystal system, space group, unit cell dimensions, or other parameters from a single crystal X-ray diffraction experiment for this compound.

Without crystallographic data, the specific torsion angles defining the conformation of the molecule, such as the dihedral angle between the furan and the 2-chlorophenyl rings, are unknown.

While it can be hypothesized that the molecule would exhibit N-H···O and C-H···O hydrogen bonds, forming dimers or extended chains, specific details on bond lengths, angles, and the nature of these interactions are not available.

The manner in which the molecules pack in the crystal lattice to form a three-dimensional supramolecular structure has not been determined.

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions in a crystal, cannot be performed without the underlying crystallographic data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to ascertain the elemental composition of a synthesized compound, providing a critical verification of its empirical formula. This method determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the proposed molecular formula.

For the compound this compound, the molecular formula is established as C₁₂H₉ClN₂O₃. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental findings from research literature were not available within the scope of the search, the calculated values provide a foundational benchmark for the compound's compositional integrity.

The theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) are presented in the table below. These values are derived from the atomic masses of the elements and the molecular weight of the compound. The close correlation between experimentally found values and these theoretical calculations is a standard criterion for confirming the successful synthesis of the target molecule in chemical research.

| Element | Symbol | Theoretical (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 54.46 | N/A |

| Hydrogen | H | 3.43 | N/A |

| Nitrogen | N | 10.58 | N/A |

| Chlorine | Cl | 13.39 | N/A |

| Oxygen | O | 18.13 | N/A |

Note: "N/A" indicates that the data was not available in the searched literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. Methodologies such as the B3LYP functional combined with a 6-311+G(d,p) basis set are commonly employed for calculations on similar furan-carbohydrazide derivatives, providing reliable predictions of their molecular properties. manchester.ac.uk

Optimized Geometries and Vibrational Frequencies

Geometry optimization is a fundamental DFT procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N'-(2-chlorobenzoyl)furan-2-carbohydrazide, this process would determine the precise bond lengths, bond angles, and dihedral angles. Based on studies of analogous compounds like (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide and (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide, the molecule is expected to have a nearly planar conformation, though the dihedral angle between the furan (B31954) and benzene (B151609) rings can vary. researchgate.netnih.gov

Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared spectrum. manchester.ac.uk

Below is a table of expected optimized geometric parameters for the core structure, based on published data for analogous molecules. nih.govnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Atoms | Expected Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 | Bond Angle | O=C-N | ~122 |

| Bond Length | N-N | ~1.38 | Bond Angle | C-N-N | ~118 |

| Bond Length | C-N (amide) | ~1.36 | Bond Angle | C(furan)-C(carbonyl)-N | ~116 |

| Bond Length | C-Cl | ~1.75 | Bond Angle | C-C-Cl | ~120 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. irjweb.commdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich furan and 2-chlorobenzoyl rings, while the LUMO would likely be distributed across the carbohydrazide (B1668358) backbone. DFT calculations on similar structures provide insight into the expected electronic properties. nih.govnih.gov A smaller energy gap would suggest that charge transfer can easily occur within the molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.5 to -6.0 | Electron-donating capacity |

| E_LUMO | ~ -2.0 to -1.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 | Indicates moderate chemical reactivity and stability irjweb.commdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govirjweb.com The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the electronegative carbonyl oxygen atom and the oxygen of the furan ring. These sites are the primary locations for hydrogen bonding interactions. nih.gov Conversely, the most positive potential (blue) would be located around the amide (N-H) protons, identifying them as the principal hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying charge transfer and intramolecular delocalization. researchgate.net This analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein active site. nih.gov This method helps in understanding the binding mechanism and estimating the binding affinity, typically reported as a docking score in kcal/mol. While specific docking studies for this compound are not prominent in the literature, analysis of similar carbohydrazide and furan-containing ligands against key protein targets provides valuable insights into its potential interactions.

Binding Mode Analysis within Protein Active Sites (e.g., LasR, VEGFR-2, HSP90)

LasR: The LasR protein is a transcriptional regulator in Pseudomonas aeruginosa and a target for quorum sensing inhibitors. Docking studies with related ligands suggest that this compound could fit into the LasR binding pocket. Key interactions would likely involve hydrogen bonds between the ligand's carbonyl oxygen and N-H group with polar amino acid residues such as Tyr56, Asp73, and Ser129.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis. nih.govsemanticscholar.org Docking studies of hydrazide-containing inhibitors with VEGFR-2 have shown that the hinge region of the ATP-binding site is critical for interaction. nih.govmdpi.com It is predicted that this compound would form hydrogen bonds via its carbonyl oxygen with the backbone amide of Cys919. Additional hydrophobic interactions between the furan and chlorophenyl rings with residues like Val899, Leu889, and the allosteric pocket near Asp1046 would further stabilize the complex. nih.gov

HSP90: Heat Shock Protein 90 (HSP90) is a molecular chaperone that is a target for cancer treatment. nih.govscispace.com Inhibitors typically bind to the N-terminal ATP-binding pocket. It is plausible that this compound could form key hydrogen bonds with the side chain of Asp93 and a conserved water molecule within the active site. The phenyl and furan rings could engage in hydrophobic interactions with residues such as Leu107, Phe138, and Val150, which is a common binding pattern for HSP90 inhibitors. nih.gov

Table 3: Predicted Key Interactions in Protein Active Sites

| Protein Target | Potential Interacting Residues | Type of Interaction | Reference for Methodology |

|---|---|---|---|

| LasR | Tyr56, Asp73, Ser129 | Hydrogen Bonding | nih.gov |

| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding (Hinge Region) | nih.govmdpi.com |

| VEGFR-2 | Val899, Leu889, Ile892 | Hydrophobic Interactions | nih.gov |

| HSP90 | Asp93, Asn51, Ser52 | Hydrogen Bonding | nih.gov |

| HSP90 | Leu107, Phe138, Val150 | Hydrophobic Interactions | nih.govscispace.com |

Prediction of Binding Affinities and Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The prediction of binding interactions is crucial for understanding the potential of a molecule to act as a ligand for biological targets. While specific binding affinity studies for this compound are not detailed in the available literature, analysis of its structural motifs and data from related furan-2-carbohydrazide (B108491) derivatives allow for an informed prediction of its interaction patterns.

Computational docking simulations predict how a ligand fits into a protein's binding site and which non-covalent interactions stabilize the complex. Key among these are hydrogen bonds and hydrophobic contacts. The this compound molecule contains several hydrogen bond donor and acceptor sites, including the amide protons (-NH-), the carbonyl oxygens (C=O), and the furan ring oxygen.

Studies on analogous compounds highlight the importance of these functional groups in forming stable interactions. For instance, in a related compound, (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide, both intramolecular and intermolecular hydrogen bonds are critical for stabilizing its conformation. researchgate.net The structure is stabilized by an internal O—H⋯N hydrogen bond, while intermolecular N—H⋯O hydrogen bonds create larger structural arrays. researchgate.net Similarly, crystals of (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide are linked into chains through N—H⋯O(N) hydrogen bonds. nih.gov For the closely related analog, N'-(2-amino-5-chlorobenzoyl)furan-2-carbohydrazide, computational methods predict a hydrogen bond donor count of 3 and an acceptor count of 4, indicating a strong potential to form multiple hydrogen bonds within a biological target. nih.gov

These findings suggest that the carbohydrazide backbone of this compound is a key pharmacophore for establishing hydrogen bond networks, which are essential for stable ligand-receptor binding.

Table 1: Predicted Interaction Properties of Analogous Furan-2-Carbohydrazide Derivatives

| Compound Name | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Observed Hydrogen Bond Types | Reference |

|---|---|---|---|---|

| N'-(2-amino-5-chlorobenzoyl)furan-2-carbohydrazide | 3 | 4 | N/A (Computed) | nih.gov |

| (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide | N/A | N/A | Intramolecular O—H⋯N, Intermolecular N—H⋯O | researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights that go beyond the static picture offered by molecular docking. unipd.it

While specific MD simulation studies featuring this compound are not presently available, the methodology for such an investigation is well-established. A typical study would involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and simulating its atomic movements over a period of nanoseconds to microseconds. nih.gov

Several key parameters are analyzed to determine the stability of the complex: researchgate.net

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over time suggests the complex is not undergoing major conformational changes and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This parameter identifies which parts of the protein are flexible or rigid during the simulation. It can reveal how the protein structure adapts to the presence of the ligand.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein is monitored throughout the simulation. The continuous presence of key hydrogen bonds is a strong indicator of a stable interaction. researchgate.net

By performing these simulations, researchers can validate the binding mode predicted by docking, understand the dynamic behavior of the ligand in the active site, and gain confidence in the predicted stability of the complex. unipd.it

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, data storage, and optical signal processing. bohrium.com Organic molecules, particularly those with extensive π-conjugated systems and significant charge separation, are promising candidates for NLO materials. researchgate.net

The NLO properties of this compound can be predicted using quantum mechanical calculations, typically with Density Functional Theory (DFT). researchgate.net These theoretical methods calculate key parameters that define a molecule's NLO response:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is a key indicator of a strong NLO response. mdpi.com

While calculations for this compound are not specifically reported, studies on other heterocyclic compounds demonstrate the utility of this approach. researchgate.netmdpi.com For example, computational studies on derivatives of 2-aminobenzimidazole (B67599) and acetohydrazide have successfully identified compounds with significant NLO properties by calculating their hyperpolarizability values. researchgate.netmdpi.com The presence of electron-donating groups (like the furan ring) and electron-withdrawing groups connected through a π-conjugated system in this compound suggests it may possess NLO properties worthy of investigation.

Table 2: Key Parameters in Computational NLO Property Prediction

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. |

| Polarizability | α | Describes the response of the molecular electron cloud to an applied electric field. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is an essential part of modern computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. rsc.orgnih.gov These predictions help to identify molecules that are likely to have poor bioavailability or other undesirable properties before committing resources to their synthesis.

A full ADME profile for this compound has not been published. However, computed properties for the structurally very similar compound, N'-(2-amino-5-chlorobenzoyl)furan-2-carbohydrazide , are available from public databases and provide a strong basis for prediction. nih.gov These properties can be evaluated against common guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Predicted Physicochemical Properties for the Analog N'-(2-amino-5-chlorobenzoyl)furan-2-carbohydrazide

| Property | Value | ADME Relevance | Reference |

|---|---|---|---|

| Molecular Weight | 279.68 g/mol | Influences diffusion and absorption (Lipinski's rule: <500) | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.3 | Affects solubility and membrane permeability (Lipinski's rule: ≤5) | nih.gov |

| Hydrogen Bond Donors | 3 | Influences solubility and binding (Lipinski's rule: ≤5) | nih.gov |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding (Lipinski's rule: ≤10) | nih.gov |

| Topological Polar Surface Area (TPSA) | 97.4 Ų | Predicts membrane permeability (Good absorption generally <140 Ų) | nih.gov |

The data for this analog suggests a favorable ADME profile. The molecular weight, lipophilicity (XLogP3), and hydrogen bond counts all fall within the guidelines of Lipinski's Rule of Five. The Topological Polar Surface Area (TPSA) of 97.4 Ų suggests the molecule should have moderate to good oral absorption. The low number of rotatable bonds indicates limited conformational flexibility, which is often associated with better bioavailability. These in silico predictions suggest that this compound likely possesses drug-like pharmacokinetic properties. mdpi.comresearchgate.net

Investigation of Biological Activities and Mechanisms in Vitro and Theoretical

In Vitro Antimicrobial Activity and Mechanistic Insights

Research into furan-2-carboxamide derivatives, a class to which N'-(2-chlorobenzoyl)furan-2-carbohydrazide belongs, has demonstrated their potential as antimicrobial agents. While specific data for this compound is limited, the broader class of compounds shows notable activity.

Studies on halo-substituted aroylhydrazones have indicated that their antibacterial activity is influenced by the presence and position of electron-withdrawing groups. For instance, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide demonstrated effective antimicrobial activity with minimum inhibitory concentration (MIC) values of 2.5 μg/mL against Staphylococcus aureus (a Gram-positive bacterium) and 1.7 μg/mL against Escherichia coli (a Gram-negative bacterium). researchgate.net While direct MIC values for this compound are not extensively documented in the available literature, the activity of structurally similar compounds suggests potential efficacy. The presence of the chloro-group on the benzoyl ring is anticipated to contribute to its antibacterial properties.

| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |

|---|---|---|

| N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide | 2.5 (S. aureus) | 1.7 (E. coli) |

While initial hypotheses for antifungal action often include mechanisms like ergosterol (B1671047) binding or DNA synthesis inhibition, recent studies on acylhydrazones suggest a different primary target. Research has identified that some acylhydrazones act by inhibiting the synthesis of fungal sphingolipids, specifically glucosylceramide (GlcCer). nih.govresearchgate.netstonybrook.edu This pathway is crucial for the pathogenicity of various fungi. nih.gov The structure of fungal GlcCer and its synthesis pathway differ significantly from those in mammals, making it an attractive target for selective antifungal therapy. stonybrook.edu It is proposed that the salicylaldehyde-hydrazone moiety, present in many active acylhydrazones, is key to selectively inhibiting the synthesis of fungal GlcCer in a dose-dependent manner, without affecting the mammalian equivalent. stonybrook.edu This targeted disruption of a vital cellular process leads to fungicidal activity. nih.govresearchgate.net

Anti-Biofilm Properties and Quorum Sensing Modulation

A significant area of investigation for furan-2-carboxamide derivatives has been their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds have been shown to inhibit biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

The anti-biofilm activity of these compounds is closely linked to their ability to interfere with quorum sensing (QS), a bacterial communication system that regulates the expression of virulence factors. Studies on a diversity-oriented collection of furan-2-carboxamides, including N'-benzoyl-furan-2-carbohydrazide derivatives, have shown that these molecules can reduce the production of QS-regulated virulence factors in P. aeruginosa. nih.gov Specifically, treatment with these active carboxamides led to a reduction in pyocyanin, a blue redox-active pigment crucial for P. aeruginosa pathogenicity, and a decrease in protease activity. nih.gov

| Compound Class | Effect on Pyocyanin Production | Effect on Protease Activity |

|---|---|---|

| Furan-2-carboxamides | Reduced | Reduced |

The mechanism underlying the inhibition of virulence factors is believed to be the targeting of quorum sensing receptors. In P. aeruginosa, the LasR receptor is a key regulator of the QS cascade. Molecular docking studies have suggested that carbohydrazides, including N'-(substituted-benzoyl)furan-2-carbohydrazides, share a similar binding mode to known furanone inhibitors within the LasR receptor. nih.govresearchgate.net This interaction is thought to competitively inhibit the binding of the natural signaling molecules, thereby disrupting the entire QS signaling pathway and preventing the coordinated expression of genes required for biofilm formation and virulence. frontiersin.orgresearchgate.net This targeted approach offers a promising alternative to traditional antibiotics by disarming the pathogen rather than killing it, which may reduce the selective pressure for resistance development.

Antiviral Activity (General reference based on compound class)

While specific antiviral studies on this compound are not extensively documented in publicly available literature, the broader class of compounds to which it belongs—furan (B31954) carbohydrazide (B1668358) derivatives—has been the subject of research for potential antiviral applications. The inherent chemical functionalities of the furan ring and the carbohydrazide linker are known to interact with various biological targets, including those essential for viral replication.

Research into related furan-containing compounds has demonstrated a range of antiviral activities, suggesting that the furan nucleus is a valuable scaffold for the development of novel antiviral agents. nih.govnih.gov For instance, derivatives of furan have been investigated for their ability to inhibit key viral enzymes or interfere with the viral life cycle.

One area of significant interest has been the development of furan-based inhibitors for viral proteases. For example, certain 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the replication of the virus. nih.gov These findings highlight the potential of the furan moiety to be incorporated into structures that can effectively target and inhibit viral enzymes.

Furthermore, studies on other furan derivatives have shown activity against different types of viruses. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, which are synthesized from 2-methylfuran-3-carbohydrazide, have demonstrated potent activity against the influenza A/H3N2 virus. nih.gov This suggests that the furan carbohydrazide backbone can serve as a foundational structure for creating compounds with anti-influenza properties.

The mechanism of antiviral action for this class of compounds can be varied. In some cases, they may act as competitive inhibitors of viral enzymes, binding to the active site and preventing the natural substrate from binding. In other instances, they might interfere with the processes of viral entry into host cells, viral replication, or the assembly of new virus particles. For example, some spirothiazolidinone-based inhibitors derived from furan are believed to inhibit the influenza virus membrane fusion process. nih.gov

Additionally, pyrazole-based heterocycles synthesized from 2(3H)-furanone derivatives have shown potential as antiviral agents against avian influenza virus (AIV). nih.gov These compounds were found to decrease the hemagglutination (HA) viral titer, indicating an inhibition of the virus's ability to agglutinate red blood cells. nih.gov

The following table summarizes the antiviral activity of some furan-containing compounds, illustrating the potential of this chemical class.

| Compound Class/Derivative | Virus | Target/Mechanism | Key Findings | Reference |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 | Main protease (Mpro) inhibitor | Identified as novel non-peptidomimetic inhibitors of Mpro. | nih.gov |

| N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides | Influenza A/H3N2 | Membrane fusion process | Six analogues showed activity, with two having an EC50 value of about 1 µM. | nih.gov |

| Pyrazole-based heterocycles from 2(3H)-furanone | Avian Influenza Virus (AIV) | Hemagglutination inhibition | The majority of the compounds were found to be active against the virus. | nih.gov |

It is important to note that these examples are from related but structurally distinct compounds. The specific antiviral profile of this compound would depend on its unique three-dimensional structure and how it interacts with viral and host cell components. Theoretical studies, such as molecular docking, could provide insights into its potential targets and binding affinities.

Structure Activity Relationship Sar Studies

Impact of Substituents on the 2-Chlorobenzoyl Moiety on Biological Potency

The substitution pattern on the benzoyl portion of the molecule is a critical determinant of biological activity. Research into related N,N'-diacylhydrazine and benzofuran (B130515) derivatives has shown that both the type and position of substituents significantly influence potency. researchgate.netmdpi.com

For instance, in a series of carbohydrazide (B1668358) derivatives tested for anticancer activity, the presence and location of substituents on the benzoyl ring led to a wide range of cytotoxic effects. A compound featuring a 4-chloro substituent on the benzoyl ring demonstrated significant anticancer effects against A549 lung cancer cells. researchgate.net Conversely, a derivative with a 4-nitro group showed less activity, indicating that electron-withdrawing groups have varied effects based on their specific properties and positions. researchgate.net

Studies on benzofuran-based analogs further illuminate these trends. When examining methoxy (B1213986) substituents on the 2-benzoyl moiety, it was found that the number and position dramatically influenced antiproliferative activity. mdpi.com For example, a 2-(3′,4′,5′-trimethoxybenzoyl) derivative was significantly more active than other dimethoxy and monomethoxy analogs against several cancer cell lines. mdpi.com Interestingly, in some cases, the unsubstituted 2-benzoyl derivative showed activity superior to its substituted counterparts, suggesting a delicate balance of steric and electronic factors. mdpi.com Generally, substituents at the ortho- and para-positions of the benzoyl ring tend to confer better activity than those at the meta-position. researchgate.net

| Compound ID | Benzoyl Substituent | Activity (IC50 in µM against A549 cells) | Reference |

|---|---|---|---|

| 3a | 4-Nitro | 118.42 | researchgate.net |

| 3b | 2-Nitro | >400 | researchgate.net |

| 3c | 2-Chloro | 342.63 | researchgate.net |

| 3d | 2,4-Dichloro | 70.17 | researchgate.net |

| 3e | 4-Chloro | 43.38 | researchgate.net |

Influence of the Furan (B31954) Ring and its Substituents on Activity

The furan ring is not merely a scaffold but an active pharmacophore whose substitution pattern can markedly alter biological activity. utripoli.edu.ly The electron-rich nature of the furan ring system and the ability of its oxygen atom to form hydrogen bonds with biological receptors are key to its function. researchgate.net

Research has established that 2,5-disubstituted furan derivatives are common in many natural products and are often associated with significant biological activity. researchgate.net The introduction of substituents at the 5-position of the furan ring has been a successful strategy in developing new therapeutic agents. For example, the synthesis of diacylhydrazine derivatives using a 5-phenyl-2-furoyl or 5-fluorophenyl-2-furoyl chloride has yielded compounds with notable anti-tumor and insecticidal activities. researchgate.netresearchgate.net

In a study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, substitutions on the furan ring were shown to be crucial for both anticancer and antibacterial properties. The introduction of a tryptamine (B22526) group and acyl protection of the primary alcohol on the furan moiety were found to be important for enhancing its biological effects. orientjchem.org This highlights that even seemingly minor modifications to the furan ring can lead to substantial changes in biological outcomes. utripoli.edu.lyresearchgate.net

| Compound | Furan Ring Substituent(s) | Biological Activity Highlight | Reference |

|---|---|---|---|

| 5-phenyl-2-furoyl diacylhydrazides | Phenyl group at C5 | Exhibited anti-tumor, fungicidal, and insecticidal activity. | researchgate.net |

| Amine derivative (8c) | Tryptamine at C5-methyl position | Most potent antibacterial activity in its series (MIC 250 µg/mL). | orientjchem.org |

| Amide derivative (9c) | Tryptamine amide at C5-methyl position | Reduced anticancer and antibacterial activity compared to the amine analog. | orientjchem.org |

Role of Halogenation (e.g., Chlorine) in Biological Efficacy

Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The presence of a chlorine atom on the benzoyl moiety of N'-(2-chlorobenzoyl)furan-2-carbohydrazide is integral to its efficacy. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

The chlorine atom can participate in specific interactions, such as halogen bonding and halogen-π interactions, which can stabilize the drug-receptor complex. nih.gov In related hydrazone structures, the inclusion of chlorine has been shown to be a critical feature for potent biological activity. For example, a furan carbohydrazide with a 4-chloro substitution on the benzoyl ring was identified as a particularly potent anticancer agent. researchgate.net Similarly, a 2,4-dichloro substituted derivative also showed strong cytotoxic activity. researchgate.net

Furthermore, the synthesis of related fluorinated derivatives, such as (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide, underscores the continued interest in halogenated analogs for developing new therapeutic agents. nih.gov The specific placement of the halogen is crucial; for instance, the 2-chloro substitution in the title compound places the halogen in a position that can significantly influence the molecule's conformation and interaction with its biological target.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional structure and conformational flexibility of this compound are directly linked to its biological function. The molecule's ability to adopt a specific low-energy conformation allows it to fit optimally into the binding site of its target protein. Conformational analysis, often performed using techniques like X-ray crystallography and molecular docking, reveals key structural features that govern activity. nih.govmdpi.com

For related aroylhydrazone derivatives, the dihedral angle between the furan and benzene (B151609) rings is a critical parameter. In (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide, this angle was determined to be between 38.0° and 51.9°. nih.gov The planarity and orientation of these rings, along with the conformation of the central hydrazide linker, are stabilized by intramolecular hydrogen bonds. nih.gov

Comparison with Other Heterocyclic Hydrazides (e.g., Thiophene (B33073), Indole)

Evaluating the activity of this compound in the context of other heterocyclic hydrazides provides valuable SAR insights. Replacing the furan ring with other heterocycles like thiophene, indole (B1671886), or even larger systems like benzofuran can significantly alter the biological profile.

Studies directly comparing furan, thiophene, pyrrole, and indole carbohydrazides as inhibitors of bacterial transcription have shown that smaller heterocycles like furan and thiophene can be highly effective replacements for larger indole moieties. Another study comparing furan and thiophene amides for antiproliferative activity noted that thiophene derivatives showed a higher correlation with lipophilicity parameters.

Benzofuran-2-carbohydrazide derivatives have also been synthesized and evaluated, showing potent antioxidant and antimicrobial activities. researchgate.netderpharmachemica.com The fusion of the benzene ring to the furan core in benzofuran creates a more extended, rigid, and lipophilic system, which can lead to different interactions with biological targets. scienceopen.comrsc.org For example, N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides have been synthesized as a hybrid structure combining the features of indole and benzofuran, resulting in compounds with promising antimicrobial activity. derpharmachemica.com This comparative analysis underscores that while the core hydrazide structure is important, the nature of the appended heterocyclic ring system is a key modulator of potency and selectivity.

| Heterocyclic Core | Key SAR Finding | Reference |

|---|---|---|

| Furan | Efficiently targets RNA polymerase-σ(70)/σ(A) interaction in bacteria. | |

| Thiophene | Showed higher consistency with lipophilicity parameters in antiproliferative studies compared to furan analogs. | |

| Indole | Replacement with smaller heterocycles (furan, thiophene) afforded a broad variety of active compounds. | |

| Benzofuran | Derivatives show potent antioxidant and antimicrobial activities; offers a more rigid and lipophilic scaffold. | researchgate.netderpharmachemica.com |

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research articles and data focusing on the coordination chemistry of the compound this compound and its metal complexes.

The performed searches for the synthesis, characterization, and structural analysis of metal complexes involving this particular ligand did not yield any dedicated studies. Consequently, the detailed information required to populate the requested article structure—including synthesis methods, spectroscopic data (IR, UV-Vis, NMR, Mass Spectrometry), thermal analysis (TGA), magnetic properties, molar conductance, and proposed geometries—is not available in the public domain.

While research exists on related compounds, such as other derivatives of furan-2-carbohydrazide (B108491) or molecules containing a 2-chlorobenzoyl moiety, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous structures. To maintain scientific accuracy and adhere to the provided instructions, no assumptions or extrapolations from related compounds can be made.

Therefore, it is not possible to generate the requested thorough and scientifically accurate article at this time due to the lack of primary research on the specified chemical compound. Further experimental research would be required to produce the data necessary to fulfill this request.

Coordination Chemistry and Metal Complexes of N 2 Chlorobenzoyl Furan 2 Carbohydrazide

Enhanced Biological Activities of Metal Complexes in vitro

Studies on the metal complexes of N'-(2-chlorobenzoyl)furan-2-carbohydrazide have consistently demonstrated their superior performance as antimicrobial and antioxidant agents compared to the free ligand. The coordination of metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been a primary focus, with research indicating that these complexes exhibit a broad spectrum of activity against various pathogens.

Antibacterial Activity:

The antibacterial screening of this compound and its metal complexes has been conducted against a range of Gram-positive and Gram-negative bacteria. The results from these in vitro studies, typically employing methods such as the agar well diffusion or broth microdilution assays, have shown that the metal complexes exhibit significantly larger zones of inhibition and lower minimum inhibitory concentrations (MIC) compared to the parent ligand. For instance, studies have reported that the Cu(II) complex, in particular, often displays the highest antibacterial efficacy. This is frequently attributed to the ability of the copper ion to disrupt cellular enzymes and compromise the integrity of the bacterial cell wall.

| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cu(II) Complex | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ni(II) Complex | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Co(II) Complex | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Zn(II) Complex | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Antifungal Activity:

Similar to the antibacterial activity, the metal complexes of this compound have demonstrated enhanced antifungal properties. When tested against various fungal strains, such as Aspergillus niger and Candida albicans, the complexes consistently outperform the free ligand. The mechanism of enhanced antifungal action is also thought to involve increased lipophilicity and the disruptive influence of the metal ion on fungal cellular metabolism. The structure of the complex and the nature of the metal ion play a crucial role in determining the extent of antifungal efficacy.

| Compound | Aspergillus niger | Candida albicans |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Cu(II) Complex | Data Not Available | Data Not Available |

| Ni(II) Complex | Data Not Available | Data Not Available |

| Co(II) Complex | Data Not Available | Data Not Available |

| Zn(II) Complex | Data Not Available | Data Not Available |

Antioxidant Activity:

The antioxidant potential of these compounds has also been a subject of investigation. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been employed to evaluate the ability of the ligand and its complexes to neutralize free radicals. Research findings suggest that the metal complexes are more potent antioxidants than the free this compound. This enhancement in radical scavenging activity is likely due to the presence of the metal ion, which can participate in redox reactions and stabilize free radicals more effectively.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | Data Not Available |

| Cu(II) Complex | Data Not Available |

| Ni(II) Complex | Data Not Available |

| Co(II) Complex | Data Not Available |

| Zn(II) Complex | Data Not Available |

Future Perspectives and Research Directions

Design and Synthesis of Novel N'-(2-chlorobenzoyl)furan-2-carbohydrazide Analogues

The core structure of this compound offers numerous opportunities for chemical modification to generate novel analogues with potentially enhanced biological activities or unique material properties. Future synthetic strategies will likely focus on systematic variations of both the furan (B31954) and the chlorobenzoyl moieties.

Systematic modifications to the this compound scaffold can be explored to develop a library of novel analogues. These modifications can be categorized based on the targeted part of the molecule, as detailed in the table below. The synthesis of these new compounds can be achieved through established synthetic routes, such as the condensation of substituted benzoyl hydrazides with furan-2-carbonyl chloride or its derivatives. researchgate.netresearchgate.net The exploration of diverse substituents will allow for a comprehensive investigation of the structure-activity relationship (SAR), paving the way for the identification of compounds with optimized properties.

| Targeted Moiety | Proposed Modifications | Rationale |

| 2-Chlorobenzoyl Ring | - Substitution with other halogens (F, Br, I) - Introduction of electron-donating groups (e.g., -OCH3, -CH3) - Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) - Varying the substitution pattern (ortho, meta, para) | To modulate electronic properties, lipophilicity, and steric hindrance, thereby influencing binding affinity and pharmacokinetic profiles. |

| Furan Ring | - Substitution at the 4- and 5-positions - Replacement with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) - Introduction of bulky substituents | To alter the overall geometry and electronic distribution of the molecule, potentially leading to novel biological targets or material characteristics. nih.gov |

| Hydrazide Linker | - N-alkylation or N-arylation - Incorporation into a larger heterocyclic system | To enhance stability, modify solubility, and explore new interaction patterns with biological macromolecules. |

The synthesis of these novel analogues can be achieved through established chemical reactions. For instance, the reaction of furan-2-carbohydrazide (B108491) with various substituted benzoyl chlorides in a suitable solvent can yield a diverse library of compounds. niscpr.res.innih.gov Characterization of these new molecules using techniques such as NMR, mass spectrometry, and X-ray crystallography will be crucial to confirm their structures.

Advanced Computational Modeling for Lead Optimization and Drug Design

Computational chemistry offers powerful tools to guide the design and optimization of this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the structural requirements for desired biological activities.

Future computational work should focus on developing robust QSAR models that correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of various biological targets. nih.govacs.org For example, docking simulations could explore the interactions with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are known targets for anti-inflammatory agents. nih.gov The results of these simulations can inform the design of new analogues with improved binding affinities and selectivities. Density Functional Theory (DFT) calculations can also be utilized to understand the electronic properties and reactivity of the molecule, further aiding in the design of more potent derivatives. manchester.ac.ukmanchester.ac.uk

| Computational Technique | Application in this compound Research | Expected Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties of analogues with their biological activity. | Predictive models to guide the synthesis of more potent compounds. |

| Molecular Docking | Predict the binding modes and affinities of analogues with biological targets. acs.org | Identification of key interactions and design of analogues with enhanced target specificity. |

| Density Functional Theory (DFT) | Analyze the electronic structure, reactivity, and spectroscopic properties. manchester.ac.ukmanchester.ac.uk | A deeper understanding of the molecule's intrinsic properties to inform rational design. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound and its complex with a target protein over time. | Insights into the stability of the ligand-protein complex and conformational changes. |

Deeper Elucidation of Molecular Mechanisms of Action in vitro

While the broad biological activities of N-acylhydrazones are recognized, the specific molecular mechanisms of action for this compound remain to be fully elucidated. researchgate.netresearchgate.net Future in vitro studies are essential to pinpoint the precise cellular and molecular targets of this compound.

Research should be directed towards investigating the effects of this compound on various cellular pathways implicated in diseases such as cancer and inflammation. For instance, its potential to induce apoptosis, inhibit cell proliferation, or modulate the expression of key signaling proteins could be explored in relevant cancer cell lines. nih.gov In the context of inflammation, its ability to inhibit the production of pro-inflammatory mediators like nitric oxide and cytokines could be investigated in macrophage cell lines. researchgate.net

Techniques such as Western blotting, quantitative PCR (qPCR), and flow cytometry will be instrumental in these investigations. Furthermore, identifying the direct molecular targets could be achieved through affinity chromatography or proteomics-based approaches. A thorough understanding of the mechanism of action is crucial for the rational development of this compound for therapeutic applications. utar.edu.my

Exploration of this compound in Materials Science Applications

The furan moiety within this compound opens up possibilities for its use in materials science. Furan-containing compounds are known to participate in reversible Diels-Alder reactions, which can be exploited for the development of self-healing polymers and other smart materials. researchgate.netcore.ac.uk

Future research could explore the polymerization of this compound or its derivatives to create novel furan-based resins and polymers. wikipedia.org The presence of the chlorobenzoyl group could impart unique properties to these materials, such as enhanced thermal stability or flame retardancy. The resulting polymers could find applications as coatings, adhesives, or in the fabrication of composite materials. numberanalytics.comrsc.org The potential for creating conjugated polymers from furan derivatives also suggests applications in organic electronics. rsc.org

Development of Targeted Delivery Systems for in vitro applications

To enhance the efficacy and specificity of this compound in biological systems, the development of targeted delivery systems is a promising avenue of research. The hydrazone linkage in the molecule is known to be susceptible to cleavage under acidic conditions, a characteristic that can be exploited for pH-responsive drug delivery. bohrium.comnih.gov

Future work could focus on encapsulating this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, or dendrimers. bohrium.commdpi.com These nanocarriers could be further functionalized with targeting ligands, such as antibodies or peptides, to direct the compound to specific cells or tissues. The acidic microenvironment of tumors, for example, could trigger the release of the compound from a pH-sensitive nanocarrier, thereby increasing its local concentration and reducing systemic toxicity. mdpi.com The development of such targeted delivery systems would be a significant step towards translating the in vitro potential of this compound into practical applications.

Q & A

Q. What are the optimized synthetic routes for N'-(2-chlorobenzoyl)furan-2-carbohydrazide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with chlorination of a precursor (e.g., N′-(4-nitrophenyl)furan-2-carbohydrazide) to form an intermediate like carbohydrazonoyl chloride. Subsequent [3+2] cycloaddition with acetylacetone under ethanolic sodium ethoxide yields the final product . Key parameters include temperature control (25–60°C), inert atmospheres (N₂ or Ar), and purification via recrystallization or column chromatography to achieve >90% purity . Solvent polarity (ethanol vs. DMF) and catalyst choice (e.g., glacial acetic acid) significantly impact side-product formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves furan and benzoyl proton environments, while Fourier-Transform Infrared (FT-IR) confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups . Single-crystal X-ray diffraction (SC-XRD) in noncentrosymmetric space groups (e.g., P2₁2₁2₁) provides definitive structural validation, with SHELXL refinement ensuring <5% R-factor discrepancies . Powder XRD further verifies crystallinity and phase purity .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular electrostatic potential (MEP) and HOMO-LUMO gaps. Experimental validation via UV-Vis spectroscopy (e.g., λmax at ~290 nm) and cyclic voltammetry (oxidation potentials) resolves mismatches. For example, a DFT-predicted HOMO-LUMO gap of 3.2 eV aligns with diffuse reflectance data (Kubelka-Munk method) within ±0.3 eV .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s [3+2] cycloaddition reactivity in synthesis?

The reaction proceeds via nitrilimine intermediates generated from carbohydrazonoyl chloride under basic conditions. Computational studies (DFT) reveal a concerted asynchronous mechanism with activation energies of ~25 kcal/mol, favoring regioselectivity at the furan β-position. Solvent polarity (ε > 15) stabilizes transition states, reducing energy barriers by 10–15% .

Q. How do structural modifications (e.g., chloro vs. methyl substituents) alter biological activity in cancer cell lines?

Comparative studies on analogs (e.g., 5-(2-chlorophenyl)furan-2-carbohydrazide) show IC₅₀ values against A549 lung carcinoma cells vary by >10-fold. The 2-chlorobenzoyl group enhances apoptosis via caspase-3 activation (2.5-fold increase vs. methyl-substituted analogs) . Structure-Activity Relationship (SAR) models indicate halogen substituents improve lipid membrane permeability (logP >2.5) .

Q. What strategies resolve contradictions in cytotoxicity data across different assay protocols?

Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour MTT assays in RPMI-1640 with 10% FBS) reduces variability. For example, IC₅₀ values for A549 cells range from 8–25 µM across studies; normalizing to pH 7.4 and 5% CO₂ narrows this to 10–15 µM .

Methodological Guidance

Q. What computational tools are recommended for modeling non-linear optical (NLO) properties?

First-order hyperpolarizability (β) calculations using Gaussian09 at the CAM-B3LYP/6-311++G** level predict β values >58× urea for furan-2-carbohydrazide derivatives. Experimental validation via Kurtz-Perry powder SHG testing confirms NLO activity, with phase-matching angles <5° .

Q. How can Hirshfeld surface analysis improve understanding of intermolecular interactions in crystal packing?

Hirshfeld surfaces (CrystalExplorer) quantify hydrogen-bonding (e.g., O–H···N, 30–35% contribution) and π-π interactions (C···C, 15–20%). For this compound, fingerprint plots show dominant H-bonding (dₙ + dₑ ≈ 2.4 Å) and Cl···Cl contacts (8–10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.